4-(Aminomethyl)picolinicacid
Description
Contextual Significance of Picolinic Acid Derivatives in Organic and Inorganic Chemistry
Picolinic acid, or 2-pyridinecarboxylic acid, and its derivatives are of particular importance. In organic synthesis, the picolinic acid scaffold serves as a versatile building block for constructing more complex molecules. wikipedia.org The presence of both a carboxylic acid and a pyridine (B92270) nitrogen atom allows for a variety of chemical transformations, including esterification, amidation, and substitution reactions on the aromatic ring. ambeed.com These reactions enable the synthesis of a diverse array of compounds with tailored properties.
In the realm of inorganic chemistry, picolinic acid and its derivatives are widely recognized as excellent chelating agents. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group can coordinate with metal ions to form stable complexes. wikipedia.orgambeed.com This property is leveraged in various applications, from the development of catalysts to the design of metal-ion sensors and contrast agents for magnetic resonance imaging (MRI). researchgate.netresearchgate.net The ability of picolinic acid derivatives to form stable complexes with a wide range of metal ions, including transition metals and lanthanides, underscores their importance in coordination chemistry. redalyc.orgresearchgate.net
Importance of Positional Isomerism in Pyridine Systems
The arrangement of substituents on the pyridine ring, known as positional isomerism, plays a critical role in determining the physical and chemical properties of pyridine carboxylic acid derivatives. The three basic isomers are picolinic acid (2-carboxylic acid), nicotinic acid (3-carboxylic acid), and isonicotinic acid (4-carboxylic acid). dovepress.comnih.gov This isomerism significantly influences factors such as acidity, solubility, and the ability to form intermolecular and intramolecular hydrogen bonds. tandfonline.com
For instance, the proximity of the carboxylic acid group to the nitrogen atom in picolinic acid allows for intramolecular hydrogen bonding, which can affect its reactivity and physical properties compared to its isomers. tandfonline.com The electronic properties of the pyridine ring are also influenced by the position of the carboxyl group, which in turn affects the molecule's ability to participate in various reactions and interactions. The study of positional isomerism is therefore crucial for the rational design of pyridine-based compounds with specific desired characteristics. tandfonline.comresearchgate.net
Unique Structural Features of 4-(Aminomethyl)picolinic Acid
4-(Aminomethyl)picolinic acid is a derivative of picolinic acid that possesses a unique set of structural features. It combines the foundational picolinic acid structure with an aminomethyl group at the 4-position of the pyridine ring. This introduces a basic amino group, which can participate in hydrogen bonding and ionic interactions, in addition to the acidic carboxyl group and the coordinating pyridine nitrogen.
The presence of these three distinct functional groups—a carboxylic acid, a pyridine nitrogen, and a primary amine—within a single molecule makes 4-(aminomethyl)picolinic acid a trifunctional ligand. This unique arrangement allows for the formation of complex coordination compounds and provides multiple points for chemical modification. The spatial relationship between these functional groups is a key determinant of the molecule's chemical behavior and its potential applications in various research areas.
Table 1: Physicochemical Properties of 4-(Aminomethyl)picolinic Acid
| Property | Value |
| CAS Number | 1503356-68-0 |
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol |
Data sourced from multiple chemical suppliers. ambeed.combldpharm.com
Overview of Research Domains for 4-(Aminomethyl)picolinic Acid
The distinct structural characteristics of 4-(aminomethyl)picolinic acid have led to its investigation across several research domains. Its potential as a versatile ligand in coordination chemistry is a primary area of interest, with studies exploring its ability to form complexes with various metal ions. These complexes could have applications in catalysis, materials science, and as models for biological systems.
In medicinal chemistry, the picolinic acid scaffold is a known pharmacophore found in numerous approved drugs. dovepress.comnih.gov The addition of the aminomethyl group in 4-(aminomethyl)picolinic acid offers new possibilities for designing molecules with potential therapeutic activities. Research in this area may focus on its role as a building block for novel enzyme inhibitors or as a ligand for targeted drug delivery systems. For example, derivatives of 4-aminopicolinic acid have been explored for their herbicidal properties. google.commdpi.com
Furthermore, the synthesis of 4-(aminomethyl)picolinic acid and its derivatives is an active area of research in organic chemistry. umsl.edu The development of efficient synthetic routes is crucial for making this compound and its analogues more accessible for further investigation. umsl.edu
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3H,4,8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFOZBQMZPRDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 4 Aminomethyl Picolinic Acid
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis of 4-(aminomethyl)picolinic acid identifies two primary disconnection points, leading to logical precursors. The first involves the C4-C bond of the aminomethyl group, suggesting an intermediate with a functional group at the 4-position that can be converted to an aminomethyl group. The second approach considers modifications of a pre-existing picolinic acid scaffold.
One synthetic pathway begins with picolinic acid. umsl.edu This approach involves the introduction of a functionalized one-carbon unit at the 4-position of the pyridine (B92270) ring. A multi-step reaction sequence starting from picolinic acid can be employed to generate a key intermediate, such as a 4-halomethylpicolinate ester. umsl.edu For instance, picolinic acid can be treated with thionyl chloride and then methanol (B129727) to produce a methyl picolinate (B1231196) derivative. umsl.edu Subsequent steps are required to introduce the necessary substituent at the 4-position. One documented route involves the conversion of picolinic acid into methyl 4-chloromethylpicolinate hydrochloride, which is then converted to methyl 4-iodopicolinate. umsl.edu This iodo-substituted intermediate is a versatile precursor for introducing the required cyano group for subsequent reduction. umsl.edu
A more direct retrosynthetic strategy starts from a pyridine ring already bearing a substituent at the 4-position. A key precursor in this approach is a 4-cyanopicolinic acid derivative, such as methyl 4-cyanopicolinate. umsl.edu This intermediate directly contains the carbon framework and the nitrogen atom (in the form of a nitrile) required for the final aminomethyl group. The synthesis of this intermediate can be achieved from a 4-halo-substituted picolinate. For example, methyl 4-iodomethylpicolinate can be reacted with a cyanide source, like copper(I) cyanide, to yield methyl 4-cyanopicolinate. umsl.edu This Rosenmund–von Braun type reaction is a standard method for introducing a cyano group onto an aromatic ring.
Forward Synthesis Strategies
Forward synthesis builds upon the precursors identified through retrosynthetic analysis. The primary challenge lies in the selective transformation of functional groups without affecting the pyridine ring or the carboxylic acid moiety.
The conversion of a functional group at the 4-position into an aminomethyl group is the pivotal step in the synthesis. The choice of functional group precursor dictates the necessary transformation.
A widely used method for synthesizing primary amines like the aminomethyl group is the reduction of a nitrile (cyano) group. The nitrile precursor, methyl 4-cyanopicolinate, can be subjected to various reducing agents to yield the desired 4-(aminomethyl)picolinic acid. umsl.edu
Functional Group Transformations to Install the Aminomethyl Group
Reduction of Nitrile Precursors
Catalytic Hydrogenation Methods and Challenges
Catalytic hydrogenation is a common and often "clean" method for reducing nitriles to primary amines, utilizing hydrogen gas and a metal catalyst. pressbooks.pubmasterorganicchemistry.com Common catalysts for this transformation include palladium, platinum, and nickel. libretexts.org The reaction is heterogeneous, occurring on the surface of the metal catalyst where the nitrile and hydrogen are adsorbed. masterorganicchemistry.comlibretexts.org
However, the catalytic hydrogenation of pyridine derivatives presents significant challenges. asianpubs.orgnih.govresearchgate.net The aromatic nature of the pyridine nucleus makes it resistant to reduction, often requiring elevated temperatures and high pressures of hydrogen. asianpubs.orgresearchgate.net Furthermore, the nitrogen atom in the pyridine ring can act as a catalyst poison, strongly coordinating to the metal surface and inhibiting its activity. researchgate.net This can lead to incomplete reactions or the need for high catalyst loadings. researchgate.net
In the specific synthesis of 4-(aminomethyl)picolinic acid, an attempt to reduce methyl 4-cyanopicolinate via catalytic hydrogenation using palladium on carbon (Pd/C) in pyridine as a solvent proved unsuccessful. umsl.edu This failure highlights the inherent difficulties in hydrogenating this particular substrate. The insolubility of the compound in many common organic solvents necessitated the use of pyridine, which likely exacerbated catalyst poisoning. umsl.edu Researchers have explored various strategies to overcome these challenges in related systems, such as using different catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C), and employing acidic solvents like glacial acetic acid to activate the pyridine ring by forming a pyridinium (B92312) ion, making it more susceptible to reduction. asianpubs.orgnih.gov
Interactive Table 1: Attempted Catalytic Hydrogenation of Methyl 4-cyanopicolinate This table summarizes the reported experimental conditions and outcome for the attempted synthesis of 4-(aminomethyl)picolinic acid via catalytic hydrogenation.
| Precursor | Catalyst | Solvent | Conditions | Outcome | Reference |
| Methyl 4-cyanopicolinate | Pd/C | Pyridine | Not specified | Unsuccessful | umsl.edu |
Interactive Table 2: General Challenges and Solutions in Pyridine Hydrogenation This table outlines common issues encountered during the catalytic hydrogenation of pyridine derivatives and methods reported to address them.
| Challenge | Potential Solution | Catalyst Examples | Solvent/Additive Examples | Reference |
| Aromatic Stability | High H₂ pressure, elevated temperature | PtO₂, Rh/C, Pd/C | - | asianpubs.orgresearchgate.net |
| Catalyst Poisoning by Ring Nitrogen | Use of acidic additives to form pyridinium salt | PtO₂ | Glacial Acetic Acid | asianpubs.orgnih.gov |
| Low Selectivity/Over-hydrogenation | Novel catalyst formulations (e.g., Pd trimer on mesoporous carrier) | Pd trimer | - | researchgate.net |
| Substrate Solubility | Use of alternative solvents | Methyl tert-butyl ether (MTBE) | - | nih.govacs.org |
Alternative Reductive Methodologies
Reductive amination serves as a powerful tool for the formation of amines from carbonyl compounds. jocpr.com In the context of 4-(aminomethyl)picolinic acid synthesis, this typically involves the reduction of a 4-formylpicolinate or a related derivative. To circumvent issues like over-alkylation, alternative strategies are often employed. masterorganicchemistry.com
One common precursor is 4-cyanopicolinate. The reduction of the nitrile group to a primary amine can be attempted through catalytic hydrogenation. For instance, the reduction of methyl 4-cyanopicolinate using a palladium on carbon (Pd/C) catalyst in pyridine has been explored, although it has faced challenges. umsl.edu Other reducing agents for nitriles include lithium aluminum hydride (LiAlH₄). vulcanchem.com
Alternative reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comwikipedia.org NaBH₃CN is noted for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com The choice of reducing agent and reaction conditions, such as solvent and temperature, can significantly impact the reaction's success and selectivity. commonorganicchemistry.com For example, sodium triacetoxyborohydride is sensitive to water and is often used in solvents like dichloromethane (B109758) or tetrahydrofuran. commonorganicchemistry.com
Conversion of Other 4-Substituents to Aminomethyl
An alternative to direct reduction is the conversion of other functional groups at the 4-position into an aminomethyl group.
A key method is the Gabriel synthesis , which transforms primary alkyl halides into primary amines using potassium phthalimide (B116566). wikipedia.org This method prevents over-alkylation, a common issue with direct amination. masterorganicchemistry.com The synthesis involves the N-alkylation of potassium phthalimide with a 4-(halomethyl)picolinate, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. wikipedia.orgmasterorganicchemistry.com This approach has been successfully applied in the synthesis of various primary amines. chemrxiv.orglibretexts.org
Another potential precursor is a 4-(hydroxymethyl)picolinic acid derivative. The hydroxyl group can be converted into a better leaving group, such as a halide, which can then undergo nucleophilic substitution with an amine source. google.com For instance, 2-pyridinemethanol (B130429) can be reacted with thionyl chloride to produce 2-chloromethylpyridine hydrochloride. google.com
Introduction of the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position is a defining feature of picolinic acids. Its introduction can be achieved at various stages of the synthesis.
One common method is the oxidation of a methyl group . For example, 2-methylpyridine (B31789) can be oxidized using potassium permanganate (B83412) to yield picolinic acid. orgsyn.org Similarly, substituted 2-methylpyridines can be oxidized to their corresponding picolinic acids. nih.gov
Another approach is the hydrolysis of a nitrile group . If the synthesis starts with a picolinonitrile derivative, the nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. vulcanchem.comacs.org For instance, the hydrolysis of methyl esters of picolinic acid derivatives can be achieved using sodium hydroxide. google.comgoogle.com
The direct carboxylation of the pyridine ring is a less common but potential route.
Multi-step Reaction Sequences and Overall Yields
Table 1: Example of Multi-step Synthesis Yield Calculation
| Step | Reaction | Individual Yield | Cumulative Yield |
|---|---|---|---|
| 1 | A → B | 90% | 90% |
| 2 | B → C | 85% | 76.5% |
| 3 | C → D | 95% | 72.7% |
| 4 | D → Final Product | 80% | 58.1% |
Purification and Isolation Techniques in Synthetic Procedures
The purity of the final 4-(aminomethyl)picolinic acid product is paramount. Various purification and isolation techniques are employed throughout the synthetic sequence.
Crystallization is a common method for purifying solid compounds. The choice of solvent is crucial for effective crystallization. For picolinic acid and its derivatives, solvents such as water, ethanol, and acetonitrile (B52724) have been studied. mdpi.com Recrystallization from a suitable solvent, like a mixture of methanol and water, can significantly improve purity. google.comgoogle.com The process often involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of crystals. truman.edu
Chromatography is another powerful purification technique. Column chromatography using silica (B1680970) gel is frequently used to separate the desired product from impurities. tandfonline.comgoogle.comgoogle.com The choice of eluent, a solvent or mixture of solvents, is optimized to achieve good separation. google.com For more polar compounds, reversed-phase chromatography may be employed. google.comgoogle.com High-performance liquid chromatography (HPLC) is often used to assess the purity of the final product and can also be used for purification on a smaller scale. mdpi.comd-nb.info
Extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. orgsyn.org
Filtration is a basic technique used to separate solid products from liquid reaction mixtures. orgsyn.org
Comparative Analysis of Synthetic Efficiency and Selectivity
The efficiency and selectivity of a synthetic route are key metrics for its practicality.
Selectivity refers to the ability of a reaction to produce the desired product over other possible products. In the synthesis of 4-(aminomethyl)picolinic acid, selectivity is crucial in several steps:
Regioselectivity: Ensuring that functional groups are introduced at the correct positions on the pyridine ring.
Chemoselectivity: Selectively reacting one functional group in the presence of others. For example, the use of sodium cyanoborohydride for the selective reduction of an imine in the presence of a carbonyl group is a demonstration of chemoselectivity. masterorganicchemistry.com
Catalyst-controlled reactions can offer high levels of regio- and stereoselectivity. jocpr.com The choice of reagents and reaction conditions plays a significant role in controlling selectivity. reddit.com
Green Chemistry Considerations in Synthetic Route Design
The principles of green chemistry aim to design chemical processes that are environmentally benign. acs.orgmdpi.com These principles are increasingly important in the design of synthetic routes for compounds like 4-(aminomethyl)picolinic acid.
Key green chemistry considerations include:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org Synthetic routes with high atom economy minimize waste. raijmr.com
Use of Safer Solvents: Avoiding the use of hazardous solvents in favor of greener alternatives like water, ethanol, or supercritical fluids. raijmr.compurkh.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. acs.org
Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. purkh.com Catalysts can also enhance selectivity and reaction rates. jocpr.com
Reduction of Derivatives: Avoiding the use of protecting groups and other temporary modifications to simplify the synthetic process and reduce waste. acs.org The use of enzymes can often eliminate the need for protecting groups. acs.org
Use of Renewable Feedstocks: Utilizing starting materials from renewable sources where possible. purkh.com
By incorporating these principles, the synthesis of 4-(aminomethyl)picolinic acid can be made more sustainable and environmentally friendly. mdpi.compurkh.com
Chemical Reactivity and Derivatization Strategies of 4 Aminomethyl Picolinic Acid
Reactivity of the Aminomethyl Group
The aminomethyl group (-CH₂NH₂) in 4-(aminomethyl)picolinic acid possesses a nucleophilic primary amine, making it susceptible to a variety of chemical reactions.
Amine Acylation and Amide Formation
The primary amine of the aminomethyl group readily undergoes acylation to form amides. This reaction is fundamental in synthetic chemistry and can be achieved using various acylating agents.
Reaction with Acyl Chlorides and Anhydrides:
A common method for amide formation is the reaction with acyl chlorides or anhydrides. fishersci.it This reaction, often referred to as the Schotten-Baumann reaction when using acyl chlorides, proceeds through nucleophilic acyl substitution. fishersci.it The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and a byproduct (hydrochloric acid or a carboxylic acid). fishersci.it A base, such as a tertiary amine or pyridine (B92270), is typically added to neutralize the acidic byproduct and drive the reaction to completion. fishersci.it
General Reaction Scheme: R-COCl (Acyl chloride) + H₂N-CH₂-Picolinic Acid → R-CONH-CH₂-Picolinic Acid + HCl (R-CO)₂O (Acid anhydride) + H₂N-CH₂-Picolinic Acid → R-CONH-CH₂-Picolinic Acid + R-COOH
Peptide Coupling Reagents:
In situations requiring milder conditions, particularly when dealing with sensitive substrates, peptide coupling reagents are employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. fishersci.it This intermediate is then readily attacked by the amine to form the amide bond with high efficiency. fishersci.it
Boronic Acid Catalysis:
Recent advancements have introduced boronic acid derivatives as highly active catalysts for direct amidation between carboxylic acids and amines at room temperature. organic-chemistry.org For instance, (2-(thiophen-2-ylmethyl)phenyl)boronic acid has demonstrated high catalytic activity for a broad range of substrates, including aliphatic and aromatic acids and various amines. organic-chemistry.org
| Acylating Agent | Reagent/Catalyst | Conditions | Product |
| Acyl Chloride | Base (e.g., Pyridine, Triethylamine) | Aprotic Solvent | N-acylated 4-(aminomethyl)picolinic acid |
| Acid Anhydride | Base | Aprotic Solvent, sometimes heat | N-acylated 4-(aminomethyl)picolinic acid |
| Carboxylic Acid | DCC, EDC, or other coupling agents | Aprotic Solvent | N-acylated 4-(aminomethyl)picolinic acid |
| Carboxylic Acid | Boronic Acid Catalyst | Room Temperature | N-acylated 4-(aminomethyl)picolinic acid |
Alkylation Reactions
The primary amine of the aminomethyl group can undergo alkylation with alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide. The degree of alkylation (mono-, di-, or tri-alkylation) can be controlled by the reaction conditions and the stoichiometry of the reactants.
In some cases, N-alkylation can be achieved using trichloroacetimidates as electrophiles, activated by Brønsted or Lewis acids. syr.edu This method offers an alternative to traditional alkylation with alkyl halides. syr.edu
| Alkylating Agent | Conditions | Product |
| Alkyl Halide (R-X) | Base (to neutralize HX) | N-alkylated 4-(aminomethyl)picolinic acid |
| Trichloroacetimidate | Brønsted or Lewis Acid | N-alkylated 4-(aminomethyl)picolinic acid |
Formation of Schiff Bases and Imines
The primary amine of 4-(aminomethyl)picolinic acid can react with aldehydes or ketones to form imines, also known as Schiff bases. scispace.comlibretexts.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. researchgate.net Subsequent dehydration, often catalyzed by acid, leads to the formation of the C=N double bond characteristic of an imine. libretexts.orgresearchgate.net
The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. scispace.com The pH of the reaction medium is a critical factor; the reaction is typically most efficient at a slightly acidic pH (around 5). libretexts.org
General Reaction Scheme: RCHO (Aldehyde) + H₂N-CH₂-Picolinic Acid ⇌ R-CH=N-CH₂-Picolinic Acid + H₂O R₂CO (Ketone) + H₂N-CH₂-Picolinic Acid ⇌ R₂C=N-CH₂-Picolinic Acid + H₂O
| Carbonyl Compound | Catalyst | Conditions | Product |
| Aldehyde | Acid catalyst | Removal of water | Schiff base (Aldimine) |
| Ketone | Acid catalyst | Removal of water | Schiff base (Ketimine) |
Protecting Group Strategies for the Amine Moiety
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the aminomethyl group to prevent it from interfering with reactions at other sites of the molecule. This is achieved by introducing a protecting group. organic-chemistry.org
Carbamates:
Carbamates are one of the most widely used classes of protecting groups for amines. masterorganicchemistry.com They are readily installed and can be removed under specific conditions without affecting other functional groups. masterorganicchemistry.com
Boc (tert-butyloxycarbonyl) Group: The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable under a wide range of conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com
Cbz (carboxybenzyl) Group: The Cbz group is installed using benzyl (B1604629) chloroformate. Its key advantage is its removal by catalytic hydrogenation (e.g., using Pd-C and H₂), a mild and selective method. masterorganicchemistry.com
Fmoc (9-fluorenylmethyloxycarbonyl) Group: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by treatment with a base, such as piperidine. masterorganicchemistry.com
| Protecting Group | Reagent for Introduction | Conditions for Removal |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |
| Cbz | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |
Reactivity of the Carboxylic Acid Group
The carboxylic acid group (-COOH) in 4-(aminomethyl)picolinic acid is a versatile functional group that can undergo a variety of transformations, most notably esterification.
Esterification Reactions
Esterification is the process of converting a carboxylic acid into an ester. This is a common and important reaction in organic synthesis.
Fischer Esterification:
The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to achieve high yields of the ester, it is often necessary to use a large excess of the alcohol or to remove the water that is formed as a byproduct. masterorganicchemistry.comchemguide.co.uk
General Reaction Scheme: 4-(Aminomethyl)picolinic Acid + R'OH (Alcohol) ⇌ 4-(Aminomethyl)picolinate Ester + H₂O (with Acid Catalyst)
Reaction with Alkyl Halides:
Esters can also be formed by the reaction of the carboxylate salt of 4-(aminomethyl)picolinic acid with an alkyl halide. This is an Sₙ2 reaction where the carboxylate anion acts as a nucleophile.
DCC/DMAP Mediated Esterification:
A mild and efficient method for esterification involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. orgsyn.org This method is particularly useful for reactions involving sensitive substrates or when strong acidic conditions need to be avoided. The reaction proceeds at room temperature in aprotic solvents. orgsyn.org
| Reagent | Catalyst | Conditions | Product |
| Alcohol | Strong Acid (e.g., H₂SO₄) | Heat, often with excess alcohol | Picolinate (B1231196) Ester |
| Alkyl Halide | Base (to form carboxylate) | Aprotic Solvent | Picolinate Ester |
| Alcohol | DCC | DMAP | Room temperature, aprotic solvent |
Amide Bond Formation with External Amines
The formation of an amide bond, a cornerstone of organic synthesis, is a principal reaction for 4-(aminomethyl)picolinic acid. This reaction can proceed through either the carboxylic acid or the aminomethyl group, allowing for diverse derivatization. The direct condensation of the carboxylic acid moiety with an external amine is a common strategy. This transformation is typically facilitated by coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. uantwerpen.be
The synthesis of various amides from picolinic acid and its derivatives has been extensively explored. For instance, coupling picolinic acid with N-alkylanilines yields N-alkyl-N-phenylpicolinamides. nih.gov This is often achieved by first converting the picolinic acid to its more reactive acid chloride, which then readily reacts with the amine. nih.govnih.gov Enzymatic strategies, utilizing enzymes like ATP-grasp ligases, also offer a green alternative for amide bond formation by activating the carboxylate group through the formation of an acylphosphate intermediate. nih.gov
Conversely, the primary amine of the aminomethyl group can act as the nucleophile, reacting with activated carboxylic acids or their derivatives to form an amide linkage. This reactivity is fundamental in the construction of more complex molecules and ligand scaffolds.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 4-(Aminomethyl)picolinic acid (Carboxylic acid moiety) | External Amine | N-substituted-4-(aminomethyl)picolinamide | Amide Bond Formation |
| 4-(Aminomethyl)picolinic acid (Aminomethyl moiety) | Activated Carboxylic Acid | 4-(((Carboxy)amino)methyl)picolinic acid derivative | Amide Bond Formation |
| Picolinic acid | N-alkylaniline | N-alkyl-N-phenylpicolinamide | Amide Bond Formation |
Salt Formation and Zwitterionic Species
4-(Aminomethyl)picolinic acid possesses both an acidic carboxylic acid group and a basic aminomethyl group, as well as a basic pyridine nitrogen. This amphoteric nature allows it to exist as a zwitterion, particularly in solution. nih.gov A zwitterion is a molecule that has both positive and negative charges, resulting in a net neutral charge. In the case of 4-(aminomethyl)picolinic acid, the carboxylic acid can donate a proton (H+) to the more basic aminomethyl group or the pyridine nitrogen.
The formation of zwitterionic species is a result of intramolecular proton transfer. researchgate.net The equilibrium between the neutral form and the zwitterionic form can be influenced by the solvent and pH. In acidic conditions, the amino group and the pyridine nitrogen are protonated, while in basic conditions, the carboxylic acid group is deprotonated. The pKa values of the functional groups determine the pH range over which the zwitterionic form is predominant. ul.ie
Furthermore, 4-(aminomethyl)picolinic acid can form salts with external acids or bases. mdpi.com Reaction with a strong acid will protonate the basic sites, forming a cationic species with a corresponding anion. Conversely, reaction with a strong base will deprotonate the carboxylic acid, resulting in an anionic species with a corresponding cation.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring of 4-(aminomethyl)picolinic acid exhibits a distinct reactivity pattern towards aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. This is due to the electron-withdrawing nature of the nitrogen atom, which decreases the electron density of the ring. uoanbar.edu.iq The nitrogen atom itself can also be protonated or complex with Lewis acids under the acidic conditions often used for EAS, further deactivating the ring. gcwgandhinagar.com Consequently, electrophilic substitution on pyridine requires harsh reaction conditions. uoanbar.edu.iq When substitution does occur, it is directed to the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. uoanbar.edu.iquomustansiriyah.edu.iq
Nucleophilic Aromatic Substitution (NAS): In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic aromatic substitution. stackexchange.com The electron-withdrawing nitrogen atom makes the ring electron-deficient, particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iqstackexchange.com This facilitates the attack of nucleophiles at these positions. The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, is a key factor driving the reaction. stackexchange.commasterorganicchemistry.com Therefore, nucleophilic substitution on the pyridine ring of 4-(aminomethyl)picolinic acid or its derivatives would be expected to occur preferentially at the positions ortho and para to the nitrogen atom.
Palladium-Catalyzed Cross-Coupling Reactions at Pyridine Position (if applicable based on derivatives)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgsioc-journal.cn While 4-(aminomethyl)picolinic acid itself may not be a direct substrate for many of these reactions, its derivatives, particularly halogenated ones, are excellent precursors. For instance, a chloro- or iodo-substituted picolinic acid derivative can undergo Suzuki, Heck, or Sonogashira coupling reactions. sioc-journal.cnumsl.edu
In a relevant study, 4-iodomethylpicolinate was used in a Sonogashira coupling reaction with various alkynes to synthesize extended aminopicolinic acid derivatives. umsl.edu The picolinamide (B142947) moiety can also act as a directing group in palladium-catalyzed C-H activation/functionalization reactions, enabling the formation of new bonds at specific positions on the pyridine ring or adjacent alkyl chains. nih.gov These reactions are crucial for creating complex molecular architectures from simpler picolinic acid-based starting materials. The use of organosilanolates in palladium-catalyzed cross-coupling has also emerged as a viable alternative to traditional boronic acids. nih.gov
| Coupling Reaction | Substrate | Reagent | Product |
| Sonogashira Coupling | 4-iodomethylpicolinate | 4-ethynylaniline | 4-(4-aminophenylethynyl) picolinic acid derivative |
| Suzuki Coupling | Halogenated picolinic acid derivative | Organoboron compound | Aryl- or alkyl-substituted picolinic acid derivative |
Ring Transformation Reactions Involving 4-(Aminomethyl)picolinic Acid
Ring transformation reactions offer a pathway to synthesize novel heterocyclic systems from existing ones. An unprecedented ring transformation of a derivative of 4-(aminomethyl)picolinic acid has been reported. thieme-connect.com In this specific case, a 4-(aminomethyl)-2-(2-pyridyl)oxazoline derivative, synthesized from L-serine and picolinic acid, underwent a ring transformation. thieme-connect.com Such reactions can lead to the formation of larger or different heterocyclic ring systems, for example, the synthesis of polysubstituted 1,3-diazepines from pyrimidines. mdpi.com These transformations are often driven by the inherent strain of the initial ring system or are facilitated by specific reagents and reaction conditions.
Synthesis of Advanced Ligand Architectures Incorporating 4-(Aminomethyl)picolinic Acid Scaffolds
The structural features of 4-(aminomethyl)picolinic acid, namely the pyridine nitrogen, the carboxylic acid, and the aminomethyl group, make it an excellent scaffold for the design and synthesis of advanced polydentate ligands. These ligands are of significant interest for their ability to form stable complexes with a wide range of metal ions. umsl.edu
The synthesis of such ligands often involves the derivatization of the functional groups of 4-(aminomethyl)picolinic acid. For example, the aminomethyl group can be reacted with other molecules containing chelating moieties to create larger, more complex ligand systems. The carboxylic acid can be converted to an amide to introduce additional coordination sites or to link the picolinic acid scaffold to other molecular fragments. nih.gov The concept of "scaffold hopping" can also be applied to generate novel core structures from the parent 4-(aminomethyl)picolinic acid. nih.gov The resulting ligands have applications in catalysis, materials science, and bioinorganic chemistry. For instance, spirocyclic scaffolds have been incorporated to create rigid, three-dimensional ligands for specific protein binding sites. rsc.org
Coordination Chemistry and Metal Complexation Properties
Ligand Design Principles and Chelating Capabilities
The design of 4-(aminomethyl)picolinic acid as a ligand is centered on the strategic placement of donor atoms that can form stable chelate rings with a central metal ion. Ligands are ions or molecules that bind to a central metal atom by donating an electron pair, acting as Lewis bases. libretexts.org The effectiveness of a ligand is often related to its denticity—the number of donor atoms it uses to bind to the metal. libretexts.org
Picolinic acid and its derivatives are well-established as effective bidentate ligands. sjctni.edunih.gov The primary and most common coordination mode involves the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the deprotonated carboxylate group at the 2-position. sjctni.eduresearchgate.netdergipark.org.tr This arrangement forms a stable, five-membered chelate ring with the metal ion. researchgate.netdergipark.org.tr This N,O-bidentate chelation is a predominant feature in the crystal structures of numerous metal-picolinate complexes. sjctni.edu Infrared spectroscopy studies confirm this coordination, showing a shift to lower frequency for the C=N stretch of the pyridine ring and the C=O stretch of the carboxyl group upon complexation. sjctni.edu In complexes with mercury(II), for instance, the picolinate (B1231196) ion binds in this N,O-bidentate fashion. nih.gov
The presence of the aminomethyl group at the 4-position introduces a third potential donor site: the nitrogen atom of the amino group. umsl.edu This allows 4-(aminomethyl)picolinic acid to potentially act as a tridentate ligand, coordinating to a metal ion through the pyridine nitrogen, the carboxylate oxygen, and the aminomethyl nitrogen. The ability of an amino group to participate in coordination is well-documented in other ligand systems. nih.gov
This multidentate capability can lead to the formation of more stable complexes compared to bidentate analogues, an effect known as the chelate effect. The formation of two chelate rings (one five-membered ring from the picolinate moiety and a second, larger ring involving the aminomethyl group) would significantly enhance the thermodynamic stability of the resulting metal complex. The development of polydentate ligands based on picolinic acid scaffolds is an active area of research for creating highly stable metal complexes. d-nb.inforesearchgate.net
Complexation with Transition Metal Ions
Transition metals, with their partially filled d-orbitals, readily form coordination complexes with ligands like 4-(aminomethyl)picolinic acid. The properties of these complexes, such as their stability, structure, and reactivity, are influenced by the nature of both the metal ion and the ligand.
Metal complexes of picolinic acid derivatives can form with various metal-to-ligand stoichiometries, such as 1:1, 1:2, or 1:3, depending on the metal ion's charge, coordination number, and the reaction conditions. sjctni.edudergipark.org.tr For instance, cadmium(II) can form a [Cd(pic)₃]⁻ complex anion where it is coordinated by three picolinate ligands. dergipark.org.tr
The stability of these complexes in solution is quantified by the stability constant (log K). Higher values of log K indicate greater thermodynamic stability. For transition metal complexes, stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Studies on mixed-ligand complexes have shown that the stability of binary complexes (one metal, one type of ligand) is generally higher than that of ternary complexes (one metal, two different ligands). wisdomlib.org Picolinate-containing macrocyclic ligands are known to form thermodynamically stable complexes with Mn(II), with stability constants (log KMnL) ranging from 10.28 to 14.48. researchgate.net
Table 1: Stability Constants for Representative Metal-Picolinate Type Complexes
| Metal Ion | Ligand | log KML | Reference |
|---|---|---|---|
| Mn²⁺ | nompa* | 10.28 | researchgate.net |
| Mn²⁺ | dompa** | 14.48 | researchgate.net |
| Mn²⁺ | tempa*** | 12.53 | researchgate.net |
| In³⁺ | H₄octapa | 26.76 | researchgate.net |
| Ga³⁺ | H₂CHXdedpa | High | researchgate.net |
*nompa: 6-((1,4,7-triazacyclononan-1-yl)methyl)picolinic acid **dompa: 6-((1,4,7,10-tetraazacyclododecan-1-yl)methyl)picolinic acid ***tempa: 6-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)picolinic acid
The coordination geometry of metal complexes with picolinic acid ligands is diverse and depends heavily on the metal ion. Common geometries include octahedral, tetrahedral, and square planar. nih.govorientjchem.org Electronic spectroscopy is a key tool for determining these geometries.
For example, many Ni(II) and Co(II) picolinate complexes exhibit electronic spectra consistent with an octahedral geometry. sjctni.eduorientjchem.org Copper(II) complexes, due to the Jahn-Teller effect, often adopt a distorted octahedral geometry. sjctni.eduorientjchem.org The structure of a Co(II) chloride complex with picolinic acid has been proposed as a 1:1 electrolyte with an octahedral cation and a tetrahedral anion. sjctni.edu
Table 2: Geometries of Representative Transition Metal-Picolinate Complexes
| Metal Ion | Complex Type | Proposed Geometry | Reference |
|---|---|---|---|
| Co(II) | Perchlorate Complex | Octahedral | orientjchem.org |
| Ni(II) | Perchlorate Complex | Octahedral | sjctni.eduorientjchem.org |
| Cu(II) | Perchlorate Complex | Distorted Octahedral | sjctni.eduorientjchem.org |
| Cu(II) | Chloride Complex | Distorted Octahedral | sjctni.edu |
| Zn(II) | Triazole-based Ligand | Tetrahedral | nih.gov |
| Hg(II) | Chloride Complex | Distorted Tetrahedron | nih.gov |
The intrinsic properties of the transition metal ion—such as its ionic radius, preferred coordination number, and electronic configuration—are critical in dictating the final structure of the complex. The flexible coordination environment of ions like mercury(II) allows for the formation of different architectures, ranging from tetrahedral to octahedral. nih.gov
For Cu(II) (a d⁹ ion), the Jahn-Teller theorem predicts a distortion from regular octahedral symmetry to achieve a lower energy state, typically resulting in an elongated tetragonal geometry. sjctni.edu This is observed in many copper-picolinate complexes. sjctni.eduorientjchem.org In contrast, ions like Ni(II) (d⁸) and Co(II) (d⁷) in a high-spin state readily form symmetric octahedral complexes. sjctni.eduorientjchem.org The size of the metal ion also plays a role; larger ions can accommodate more ligands or adopt higher coordination numbers. For example, the relatively large ionic radius of In(III) allows it to achieve coordination numbers of seven or eight. mdpi.com
Thermodynamics and Kinetics of Complex Formation and Dissociation
The stability and lability of metal complexes are governed by thermodynamic and kinetic parameters, which are crucial for understanding their behavior in solution.
The thermodynamic stability of a metal complex in solution is quantified by its stability constant (log K), while the ligand's affinity for protons is described by its protonation constants (pKa). These constants are fundamental for predicting the predominant species at a given pH. They are typically determined experimentally using techniques such as pH-potentiometry, spectrophotometry, and NMR spectroscopy. otka-palyazat.huacs.org
For instance, the protonation constants of a ligand and the stability constants of its metal complexes can be calculated from pH-potentiometric titration data using specialized software like PSEQUAD. researchgate.net While specific experimental data for 4-(Aminomethyl)picolinic acid is not extensively documented in the reviewed literature, data for structurally related picolinate-containing ligands provide valuable insights into the expected behavior. These ligands often form highly stable complexes with various metal ions. researchgate.net For example, macrocyclic ligands incorporating a picolinate arm have been shown to form thermodynamically stable complexes with Mn(II). otka-palyazat.huresearchgate.net The stability of these complexes is influenced by factors such as the size of the macrocyclic ring and the nature of the donor atoms. otka-palyazat.huresearchgate.net
Below is a table of stability constants for Mn(II) complexes with related picolinate-based ligands, illustrating the high affinity these structures have for the metal ion.
| Ligand | logK(MnL) | Measurement Conditions | Reference |
| nompa | 10.28 | 25 °C, 0.15 M NaCl | researchgate.net |
| dompa | 14.48 | 25 °C, 0.15 M NaCl | researchgate.net |
| tempa | 12.53 | 25 °C, 0.15 M NaCl | researchgate.net |
| DPAAA | 13.19 | 25 °C, 0.15 M NaCl | researchgate.net |
This table is for illustrative purposes with related compounds, as specific data for 4-(Aminomethyl)picolinic acid was not found in the reviewed sources.
Kinetic inertness, or the resistance of a complex to dissociate, is as important as thermodynamic stability for many applications. Kinetic studies investigate the rates and mechanisms of ligand exchange and complex decomposition. These reactions can be monitored using methods like spectrophotometry to follow changes in absorbance over time or electrospray ionization mass spectrometry (ESI-MS) to track species in solution. nih.govinorgchemres.org
Studies on related Mn(II) complexes with picolinate-containing macrocycles show that their dissociation can proceed through different pathways. otka-palyazat.huresearchgate.net At or near neutral pH, a spontaneous dissociation mechanism is often predominant. researchgate.net In acidic conditions, the dissociation is typically acid-catalyzed, where protonation of the complex facilitates its decomposition. otka-palyazat.hu The rate of these dissociation reactions is a critical parameter; for example, the half-life for the dissociation of Ga(III) complexes with certain hexadentate ligands at physiological pH can range from hours to days. otka-palyazat.hu
Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating 4-(Aminomethyl)picolinic Acid
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is critical in dictating the structure and properties of the resulting framework. Picolinic acid and its derivatives are attractive candidates for use as linkers due to their rigid aromatic backbone and well-defined coordination sites (the pyridine nitrogen and carboxylate oxygen). ambeed.comambeed.com The additional aminomethyl group on 4-(Aminomethyl)picolinic acid offers a further point for coordination or for post-synthetic functionalization, potentially leading to more complex and functional materials.
However, a review of the available scientific literature did not yield specific examples of MOFs or coordination polymers that have been synthesized using 4-(Aminomethyl)picolinic acid as the primary organic linker. The potential for this compound in the design of such materials remains an area for future exploration.
Investigation of Magnetism in Metal Complexes (if relevant for specific metal ions)
When 4-(Aminomethyl)picolinic acid complexes with paramagnetic metal ions, such as manganese(II) or copper(II), the resulting materials can exhibit interesting magnetic properties. These properties are investigated using techniques like variable-temperature magnetic susceptibility measurements and electron spin resonance spectroscopy. nih.gov
Research on a related compound, (4-(Aminomethyl)pyridinium)₂MnCl₄·2H₂O, revealed pyroelectricity and a field-induced spin-flop transition, highlighting the complex magnetic behavior that can arise from the aminomethyl-pyridine scaffold. grafiati.com In studies of dinuclear copper(II) complexes with N-substituted di(2-picolyl)amine ligands, magnetic susceptibility measurements indicated weak antiferromagnetic interactions between the copper centers, a phenomenon described by the Curie-Weiss law. nih.gov These findings suggest that complexes of 4-(Aminomethyl)picolinic acid with suitable metal ions are likely to be magnetically active, with the potential for intramolecular or intermolecular magnetic coupling.
Reactivity of Coordinated Ligands within Metal Complexes
The coordination of a ligand to a metal center can significantly alter the ligand's chemical reactivity. The metal ion can act as a "super-proton," polarizing the ligand and making it more susceptible to nucleophilic or electrophilic attack. This principle has wide applications in catalysis and synthesis. researchgate.net
For pyridine carboxylic acids, coordination to a metal can influence reactions at the carboxylate group or the pyridine ring. The aminomethyl group of 4-(Aminomethyl)picolinic acid, once part of a metal complex, could also display altered reactivity. For instance, the amine's nucleophilicity could be modulated, or it could be protected from certain reactions while enabling others at different sites of the molecule. While the principle of modifying ligand reactivity upon complexation is well-established, specific studies detailing the reactivity of the coordinated 4-(Aminomethyl)picolinic acid ligand were not identified in the reviewed literature.
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 4-(aminomethyl)picolinic acid by providing information about the chemical environment of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in the molecule and their neighboring atoms. For picolinic acid derivatives, the aromatic protons on the pyridine (B92270) ring typically appear as distinct signals in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current.
¹³C NMR for Carbon Backbone Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 4-(aminomethyl)picolinic acid will give a distinct signal in the ¹³C NMR spectrum.
Based on data for 4-aminopicolinic acid, the carbon signals for the pyridine ring and the carboxyl group are observed at δ 173.09 (COOK), 156.59 (Ar-C), 154.59 (Ar-C), 148.85 (Ar-CH), 111.63 (Ar-CH), and 110.63 (Ar-CH) in a D₂O/(CD₃)₂SO solvent mixture. umsl.edu The carbon of the aminomethyl group would also produce a characteristic signal.
Table 1: Representative ¹³C NMR Chemical Shifts for Picolinic Acid Derivatives
| Functional Group | Chemical Shift (ppm) | Compound |
| Carboxyl (COOH) | 173.09 | 4-Aminopicolinic acid umsl.edu |
| Aromatic C | 156.59, 154.59 | 4-Aminopicolinic acid umsl.edu |
| Aromatic CH | 148.85, 111.63, 110.63 | 4-Aminopicolinic acid umsl.edu |
¹⁹F NMR for Fluorinated Analogues
For fluorinated analogues of picolinic acid, ¹⁹F NMR spectroscopy is a crucial technique. It provides information about the chemical environment of fluorine atoms within the molecule. In a study of a gallium fluoride (B91410) complex with a bispicolinic ligand, the ¹⁹F NMR spectrum showed a single resonance at δF = -141 ppm, confirming the presence of a Ga(III)-F bond. unimelb.edu.au This demonstrates the utility of ¹⁹F NMR in characterizing fluorinated derivatives.
2D NMR Techniques for Structural Connectivity
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between atoms in a molecule. nih.govlibretexts.org
COSY spectra reveal correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure. nih.gov
HSQC spectra show correlations between protons and directly attached heteronuclei, such as ¹³C or ¹⁵N. libretexts.org This is particularly useful for assigning the proton and carbon signals of the aminomethyl group and the pyridine ring.
While specific 2D NMR data for 4-(aminomethyl)picolinic acid was not found in the search results, these techniques are standard for the complete structural assignment of such molecules. nih.goveuropeanpharmaceuticalreview.com
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of 4-(aminomethyl)picolinic acid would be expected to show characteristic absorption bands for the carboxylic acid, amine, and pyridine functional groups.
For a related compound, 4-aminopicolinic acid, the IR spectrum shows broad bands in the regions of 3340-3275 cm⁻¹ and 3196-3081 cm⁻¹, which can be attributed to N-H and O-H stretching vibrations. umsl.edu A strong absorption at 1634 cm⁻¹ is likely due to the C=O stretching of the carboxyl group, and a strong band at 1391 cm⁻¹ can be associated with C-N stretching or other fingerprint region vibrations. umsl.edu
Table 2: Key IR Absorption Bands for Picolinic Acid Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Compound |
| N-H / O-H | 3340-3275 (broad) | Stretching | 4-Aminopicolinic acid umsl.edu |
| N-H / O-H | 3196-3081 (broad) | Stretching | 4-Aminopicolinic acid umsl.edu |
| C=O | 1634 (strong) | Stretching | 4-Aminopicolinic acid umsl.edu |
These spectroscopic methods, when used in combination, provide a comprehensive characterization of the chemical structure of 4-(aminomethyl)picolinic acid.
Raman Spectroscopy Applications
Raman spectroscopy serves as a powerful, non-destructive tool for probing the vibrational modes of 4-(Aminomethyl)picolinic acid, offering a molecular fingerprint that can be used for identification and characterization. mdpi.com This technique is particularly sensitive to the vibrations of non-polar bonds, such as the C-C and C=C bonds within the pyridine ring, which are abundant in the compound's backbone. semi.ac.cn
The application of Raman spectroscopy can be multifaceted:
Structural Confirmation: The Raman spectrum of 4-(Aminomethyl)picolinic acid will exhibit characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. For instance, distinct bands will arise from the pyridine ring, the carboxylic acid group (C=O and O-H stretches), and the aminomethyl group (C-N and N-H stretches). mdpi.com
Polymorph and Solid-State Analysis: In the solid state, different crystalline forms (polymorphs) of a compound will produce unique Raman spectra due to variations in their crystal lattice and intermolecular interactions. Raman spectroscopy can be employed to identify and differentiate between potential polymorphs of 4-(Aminomethyl)picolinic acid, which is crucial for controlling its physical properties. americanpharmaceuticalreview.com
Monitoring Reactions: The technique can be used to monitor the synthesis of 4-(Aminomethyl)picolinic acid or its involvement in subsequent reactions in real-time. Changes in the Raman spectrum can indicate the consumption of reactants and the formation of products. europeanpharmaceuticalreview.com
While specific Raman data for 4-(Aminomethyl)picolinic acid is not extensively published in readily available literature, the principles of the technique and its application to similar molecules like picolinic acid and its derivatives are well-established. researchgate.net For instance, studies on picolinic acid have used Raman spectroscopy to investigate the equilibrium between its different species in solution at various pH values. researchgate.net
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible spectroscopy is instrumental in probing the electronic structure of 4-(Aminomethyl)picolinic acid by measuring its absorption of ultraviolet and visible light. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. rsc.org
Characterization of Electronic Transitions
The UV-Vis spectrum of 4-(Aminomethyl)picolinic acid is characterized by absorption bands that arise from electronic transitions within the molecule. These transitions are typically associated with the π-electron system of the pyridine ring. The position and intensity of these absorption bands provide valuable information about the electronic structure. uit.no
Generally, aromatic compounds like pyridine derivatives exhibit strong absorption in the UV region due to π → π* transitions. The presence of substituents, such as the aminomethyl and carboxylic acid groups on the pyridine ring of 4-(Aminomethyl)picolinic acid, can influence the energy of these transitions, leading to shifts in the absorption maxima (λmax). uit.no These shifts, known as bathochromic (red shift) or hypsochromic (blue shift), can provide insights into the electronic effects of the substituents.
Monitoring Complex Formation and Ligand Field Effects
4-(Aminomethyl)picolinic acid, with its nitrogen and oxygen donor atoms, can act as a ligand, forming coordination complexes with metal ions. researchgate.netresearchgate.net UV-Vis spectroscopy is a key technique for monitoring the formation of these complexes. mdpi.com
Upon coordination to a metal ion, the electronic environment of the ligand is altered, which in turn affects its electronic transitions. This often results in a shift of the ligand-based absorption bands. researchgate.net Furthermore, if the metal ion is a transition metal, new absorption bands may appear in the visible region of the spectrum. These new bands are due to d-d electronic transitions within the metal's d-orbitals, the energies of which are influenced by the ligand field created by 4-(Aminomethyl)picolinic acid. orientjchem.org
The magnitude of the shift in the ligand's absorption bands and the characteristics of any new d-d transition bands can provide information about:
The formation and stoichiometry of the metal complex. mdpi.comresearchgate.net
The geometry of the coordination complex. orientjchem.org
The strength of the interaction between the metal ion and 4-(Aminomethyl)picolinic acid.
For example, the formation of copper(II) complexes with picolinic acid derivatives has been studied using UV-Vis spectroscopy, where the appearance of a new, broad absorption band in the visible region is indicative of complex formation and provides information about the distorted octahedral geometry around the copper(II) ion. orientjchem.org
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of 4-(Aminomethyl)picolinic acid. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, thereby confirming its molecular formula. acs.org For 4-(Aminomethyl)picolinic acid (C₇H₈N₂O₂), HRMS would be used to measure the exact mass of the molecular ion (e.g., [M+H]⁺) and compare it to the theoretically calculated mass. A close match between the experimental and theoretical masses provides strong evidence for the correct molecular formula. acs.org
Fragmentation Pattern Analysis for Structural Insights
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure and provides valuable insights for its elucidation. slideshare.net The analysis of these fragmentation patterns can help to piece together the different components of the molecule. libretexts.orgmdpi.com
For 4-(Aminomethyl)picolinic acid, key fragmentation pathways would likely involve:
Loss of the carboxylic acid group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da) or H₂O (18 Da). libretexts.org
Cleavage of the aminomethyl group: The bond between the pyridine ring and the aminomethyl group could cleave, leading to fragments corresponding to each part of the molecule.
Ring fragmentation: The pyridine ring itself can break apart, although this often requires higher energy. libretexts.org
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the aminomethyl group is a common fragmentation pathway for amines. libretexts.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the spatial relationship between molecules, offering critical insights into the substance's structural and functional properties. For 4-(aminomethyl)picolinic acid and its derivatives, X-ray crystallography elucidates the molecular conformation, the nature of its coordination to metal ions, and the intricate network of intermolecular forces that govern its crystal packing.
Single Crystal X-ray Diffraction of 4-(Aminomethyl)picolinic Acid
Crystallographic Studies of Its Metal Complexes and Derivatives
The structural versatility of picolinic acid and its derivatives makes them excellent ligands for a wide array of metal ions. nih.govresearcher.liferesearchgate.net X-ray crystallography has been instrumental in characterizing the coordination chemistry of these complexes. Picolinic acid typically acts as a bidentate chelating agent, coordinating to metal centers through the pyridine nitrogen and a carboxylate oxygen atom, forming a stable five-membered ring. sjctni.edu
A notable example is the ruthenium(II) complex, [Ru(dppbz)(pic)₂], where two picolinate (B1231196) ligands chelate to the ruthenium center in a conventional manner. nih.gov Similarly, copper(II) complexes with picolinic acid and heterocyclic bases have been synthesized and structurally characterized, revealing the typical N,O-coordination of the picolinate ligand. researchgate.net
Furthermore, complex derivatives have been studied, such as 1,1,1-tris{[(3-hydroxypicolinyl)carbonyl]-2-aminomethyl}ethane (H₃PICTAME). Its X-ray structure revealed a monoclinic crystal system with the space group P2₁/a. cdnsciencepub.com This compound displays an extensive network of both intramolecular and intermolecular hydrogen bonds, which preorganizes the ligand for metal ion chelation. cdnsciencepub.com
A search of the Crystallography Open Database reveals numerous entries for metal complexes involving picolinic acid derivatives, highlighting the extensive research in this area. ugr.es For example, rhenium(I) picolinic acid complexes have been synthesized and their structures determined, showing potential applications in medicinal chemistry. ugr.es
Table 1: Crystallographic Data for a Picolinic Acid Derivative Complex
| Parameter | 1,1,1-tris{[(3-hydroxypicolinyl)carbonyl]-2-aminomethyl}ethane (H₃PICTAME) cdnsciencepub.com |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 10.257(2) |
| b (Å) | 15.572(3) |
| c (Å) | 15.208(2) |
| β (°) | 96.124(15) |
| Z | 4 |
Analysis of Intermolecular Interactions and Crystal Packing
The solid-state structure of 4-(aminomethyl)picolinic acid and its derivatives is significantly influenced by a variety of intermolecular interactions. Hydrogen bonding is a predominant force, given the presence of the carboxylic acid and aminomethyl groups, which can act as both hydrogen bond donors and acceptors. niscpr.res.inrsc.org In the crystal structures of related compounds, extensive hydrogen-bonding networks are consistently observed. cdnsciencepub.com For example, in H₃PICTAME, there are eight intramolecular and one intermolecular hydrogen bond per molecule, which dictates its crystal packing. cdnsciencepub.com
The introduction of different substituents on the picolinic acid scaffold can induce significant changes in both the molecular conformation and the crystal packing, leading to diverse supramolecular architectures. nih.govresearchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, employing the principles of quantum mechanics to model molecular systems. These calculations provide detailed information about electron distribution and energy levels, which are not easily accessible through experimental means alone. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in this field, offering a balance between accuracy and computational cost to characterize molecules like 4-(Aminomethyl)picolinic acid.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.netmdpi.comnih.gov It is based on the principle that the energy of a system can be determined from its electron density. DFT methods, such as those employing the B3LYP hybrid functional with a 6-31G(d,p) basis set, are effective for optimizing molecular geometries to their lowest energy state. researchgate.net This optimization provides precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule.
The optimized structure of 4-(Aminomethyl)picolinic acid would reveal the spatial arrangement of its constituent atoms, including the planarity of the pyridine (B92270) ring and the orientation of the aminomethyl and carboxylic acid functional groups. Such studies are crucial for understanding the molecule's conformational preferences and steric properties.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (ring) | 1.39 - 1.40 |
| C-N (ring) | 1.33 - 1.34 |
| C-C (carboxyl) | 1.51 |
| C=O | 1.21 |
| C-O | 1.35 |
| C-C (methyl) | 1.52 |
| C-N (amine) | 1.47 |
| **Bond Angles (°) ** | |
| C-C-C (ring) | 118 - 121 |
| C-N-C (ring) | 117 |
| O-C=O | 125 |
| C-C-N (amine) | 111 |
Note: The values in this table are hypothetical and representative of typical parameters for similar structures, as specific DFT calculation results for 4-(Aminomethyl)picolinic acid are not available in published literature. The table is for illustrative purposes to show the type of data obtained from DFT calculations.
Ab initio calculations are quantum chemistry methods based on first principles, without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF) and more advanced post-HF methods provide a rigorous approach to solving the electronic Schrödinger equation. researchgate.net While computationally more demanding than DFT, ab initio calculations can offer higher accuracy for certain molecular properties. These methods are particularly valuable for providing benchmark data, characterizing excited states, and refining the understanding of complex electronic phenomena within a molecule. For 4-(Aminomethyl)picolinic acid, ab initio calculations could be employed to precisely determine its electronic energy, electron correlation effects, and other fundamental properties that govern its behavior.
Analysis of Electronic Properties
The electronic properties of a molecule dictate its reactivity and how it interacts with other chemical species. Computational analyses provide quantitative measures of these properties, including the distribution of electrons and the energies of molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. thaiscience.info The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netijastems.org A small energy gap generally implies high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Analysis of the spatial distribution of these orbitals in 4-(Aminomethyl)picolinic acid would identify the most probable sites for electrophilic and nucleophilic attack. The HOMO is typically localized on electron-rich regions, while the LUMO is found in electron-deficient areas. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior.
| Quantum Chemical Parameter | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | E_HOMO | - | -6.25 |
| LUMO Energy | E_LUMO | - | -1.15 |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 5.10 |
| Ionization Potential | I | -E_HOMO | 6.25 |
| Electron Affinity | A | -E_LUMO | 1.15 |
| Electronegativity | χ | (I + A) / 2 | 3.70 |
| Chemical Hardness | η | (I - A) / 2 | 2.55 |
| Chemical Softness | S | 1 / (2η) | 0.20 |
| Electrophilicity Index | ω | χ² / (2η) | 2.68 |
Note: The values presented are hypothetical and for illustrative purposes, as specific computational data for 4-(Aminomethyl)picolinic acid is not available in the searched literature. This table demonstrates the types of quantum chemical parameters derived from HOMO-LUMO energies.
A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netchemrxiv.org The MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different potential values. researchgate.net
Red regions signify negative electrostatic potential, indicating an excess of electrons. These areas are prone to electrophilic attack and are typically found around electronegative atoms like oxygen and nitrogen.
Blue regions represent positive electrostatic potential, indicating a deficiency of electrons. These sites are susceptible to nucleophilic attack and are often located near hydrogen atoms bonded to electronegative atoms.
Green regions denote neutral or weakly polarized areas.
For 4-(Aminomethyl)picolinic acid, an MEP analysis would likely show negative potential concentrated around the oxygen atoms of the carboxylate group and the nitrogen atom of the pyridine ring. Conversely, positive potentials would be expected on the hydrogen atoms of the aminomethyl group and the carboxylic acid's hydroxyl group, highlighting these as key sites for intermolecular interactions. nih.gov
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.dempg.de This analysis provides a quantitative description of bonding, atomic charges, and intramolecular delocalization effects. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N (ring) | π* (C-C) | 25.5 |
| LP (2) O (carbonyl) | π* (C-C) | 18.2 |
| LP (1) N (amine) | σ* (C-H) | 5.4 |
| σ (C-H) | σ* (C-N) | 2.8 |
Note: This table presents hypothetical NBO analysis results for illustrative purposes. LP denotes a lone pair, σ and π* denote antibonding orbitals. The values indicate potential intramolecular donor-acceptor interactions. Specific published NBO data for 4-(Aminomethyl)picolinic acid is not available.*
Prediction and Interpretation of Spectroscopic Data
Computational methods are widely used to simulate and interpret various types of spectra, offering insights into molecular structure and electronic properties. researchgate.net Density Functional Theory (DFT) is a common approach for these simulations, often providing a good balance between accuracy and computational cost. researchgate.net
Theoretical calculations are instrumental in predicting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By optimizing the molecular geometry using methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set, it is possible to calculate the magnetic shielding tensors for NMR and the vibrational frequencies for IR spectra. researchgate.netresearchgate.net These computational approaches allow for the assignment of experimental signals and the validation of molecular structures.
NMR Spectra: The chemical shifts for ¹H and ¹³C nuclei can be calculated and are typically referenced against a standard compound like tetramethylsilane (TMS). nih.gov Such simulations help in understanding the electronic environment of each atom within the 4-(Aminomethyl)picolinic acid molecule.
IR Spectra: Simulated IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's functional groups. Comparing the computed spectrum with experimental data helps in identifying characteristic peaks. nih.gov A hybrid computational approach integrating molecular dynamics (MD) simulations, DFT calculations, and machine learning (ML) models is an advanced strategy for generating comprehensive spectral data. nih.gov
| Spectrum Type | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ, ppm) | ~167 | C=O (Carboxylic acid) |
| ~150-160 | Pyridine C-N | ||
| ~120-140 | Pyridine C-H, C-C | ||
| ~45 | -CH₂- (Aminomethyl) | ||
| ¹H NMR | Chemical Shift (δ, ppm) | ~8.5 | Pyridine H (adjacent to N) |
| ~7.5-8.0 | Pyridine H | ||
| ~4.0 | -CH₂- | ||
| Variable | -NH₂, -COOH | ||
| IR | Frequency (cm⁻¹) | ~3300-3500 | N-H Stretch (Amine) |
| ~2500-3300 (broad) | O-H Stretch (Carboxylic acid) | ||
| ~1700-1725 | C=O Stretch (Carboxylic acid) | ||
| ~1550-1650 | C=C, C=N Stretch (Pyridine ring) |
The electronic absorption properties of 4-(Aminomethyl)picolinic acid can be predicted using computational techniques, most notably Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. These calculations provide the maximum absorption wavelength (λmax) and the oscillator strength, which is related to the intensity of the absorption band. mdpi.com
Predicting UV-Vis spectra is crucial for understanding the electronic transitions within the molecule, primarily the π → π* and n → π* transitions associated with the pyridine ring and carboxylic acid group. The accuracy of these predictions can be influenced by the choice of functional, basis set, and the inclusion of solvent effects, often modeled using approaches like the Polarizable Continuum Model (PCM). nih.gov Machine learning models trained on large datasets of experimental and calculated spectra are also emerging as a powerful tool for rapid and accurate prediction of UV-Vis absorption features. nih.gov
| Predicted λmax (nm) | Oscillator Strength (f) | Dominant Electronic Transition |
|---|---|---|
| ~260-275 | High | π → π |
| ~290-310 | Low | n → π |
Mechanistic Studies of Chemical Reactions
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights into pathways, intermediates, and transition states that can be difficult to observe experimentally.
Theoretical calculations can be used to map out the potential energy surface of a chemical reaction, identifying the most favorable pathways for the synthesis and derivatization of 4-(Aminomethyl)picolinic acid. For instance, an attempted synthesis involved the reduction of a 4-cyano-methylpicolinate precursor. umsl.edu The failure of this catalytic hydrogenation could be investigated computationally by calculating the reaction energy profiles for different pathways. plos.org
Such analyses can reveal high activation barriers, unfavorable thermodynamics, or potential side reactions that hinder the formation of the desired product. By modeling the interaction of reactants and intermediates with catalysts and solvents, researchers can understand the critical factors governing reaction outcomes and rationally design improved synthetic strategies.
A key aspect of mechanistic studies is the identification and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. Computational methods, particularly DFT, are used to locate the geometry of a transition state. A true TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. mit.edu
The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction, a critical factor controlling the reaction rate. By calculating the energies of reactants, transition states, and products, a complete energy profile of the reaction can be constructed, offering a quantitative understanding of the reaction's feasibility and kinetics. mit.edu
Theoretical Studies on Coordination Chemistry
Picolinic acid and its derivatives are excellent ligands for metal ions due to the presence of nitrogen and oxygen donor atoms. researchgate.net Theoretical studies provide deep insights into the coordination chemistry of 4-(Aminomethyl)picolinic acid with various metal centers.
Using DFT, it is possible to model the structure of metal complexes, predicting coordination numbers, geometries (e.g., tetrahedral, square planar, octahedral), and key bond lengths and angles. frontiersin.org These calculations can assess the stability of different coordination modes and the electronic structure of the resulting complexes. nih.gov
Furthermore, Natural Bond Orbital (NBO) analysis can be employed to investigate the nature of the metal-ligand bonding. mdpi.com NBO analysis quantifies the charge transfer between the ligand's donor atoms (the pyridine nitrogen, carboxylate oxygen, and potentially the aminomethyl nitrogen) and the metal's orbitals, providing a detailed picture of the electronic interactions that stabilize the complex. mdpi.com These theoretical insights are crucial for designing novel metal complexes with specific properties for applications in catalysis, materials science, and medicine. d-nb.info
| Parameter | Computational Method | Information Obtained |
|---|---|---|
| Complex Geometry | DFT Geometry Optimization | Coordination number, bond lengths, bond angles |
| Binding Energy | DFT Energy Calculation | Thermodynamic stability of the metal-ligand complex |
| Electronic Structure | HOMO-LUMO Analysis | Frontier molecular orbitals, electronic transitions |
| Charge Distribution | Natural Bond Orbital (NBO) Analysis | Charge transfer between ligand and metal, bond character |
Binding Energies and Geometries of Metal Complexes
Theoretical calculations are essential for determining the stable geometries and binding affinities of metal complexes involving 4-(Aminomethyl)picolinic acid. This ligand can coordinate with metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, and potentially the aminomethyl nitrogen, allowing for various coordination modes.
Computational Approach:
Geometry Optimization: DFT calculations would be used to find the lowest energy (most stable) three-dimensional structure of the metal complexes. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. The resulting geometries provide precise bond lengths and angles.
Binding Energy Calculation: The strength of the interaction between the metal ion and the 4-(Aminomethyl)picolinic acid ligand is quantified by the binding energy. This is typically calculated as the difference between the total energy of the optimized metal-ligand complex and the sum of the energies of the free metal ion and the free ligand. A more negative binding energy indicates a more stable complex.
A hypothetical data table for a series of divalent transition metal complexes is presented below to illustrate how such results would be organized.
Table 1: Hypothetical Calculated Properties of [M(4-AMPic)₂] Complexes (Note: This data is illustrative and not based on published results.)
| Metal Ion (M²⁺) | Coordination Geometry | M-N (Pyridine) Bond Length (Å) | M-O (Carboxylate) Bond Length (Å) | Binding Energy (kcal/mol) |
|---|---|---|---|---|
| Mn²⁺ | Distorted Octahedral | 2.25 | 2.18 | -250 |
| Fe²⁺ | Octahedral | 2.20 | 2.12 | -275 |
| Co²⁺ | Octahedral | 2.15 | 2.08 | -290 |
| Ni²⁺ | Octahedral | 2.10 | 2.05 | -310 |
| Cu²⁺ | Jahn-Teller Distorted Octahedral | 2.02 (eq), 2.35 (ax) | 1.98 (eq) | -305 |
| Zn²⁺ | Octahedral | 2.18 | 2.10 | -280 |
Ligand Field Theory Applications
Ligand Field Theory (LFT) is an extension of molecular orbital theory used to describe the electronic structure and bonding in transition metal complexes. wikipedia.org It explains how the interaction between the metal d-orbitals and ligand orbitals leads to a splitting of the d-orbital energies. britannica.com The magnitude of this splitting (Δ) and the resulting arrangement of electrons determine the complex's spectroscopic and magnetic properties. wikipedia.orgbritannica.com
For an octahedral complex of 4-(Aminomethyl)picolinic acid, the five d-orbitals of the central metal ion would split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.orglibretexts.org
Application to 4-(Aminomethyl)picolinic acid:
Spectrochemical Series: The position of 4-(Aminomethyl)picolinic acid in the spectrochemical series would determine the magnitude of the d-orbital splitting (Δₒ for octahedral). The pyridine nitrogen and carboxylate oxygen donors would classify it as a moderately strong field ligand.
Interpretation of Spectra: LFT allows for the interpretation of electronic absorption spectra (UV-Vis). The observed absorption bands correspond to electronic transitions between the split d-orbitals (d-d transitions). The energy of these transitions provides an experimental measure of Δₒ.
Prediction of Spin States and Magnetic Properties
The spin state of a transition metal complex (high-spin or low-spin) depends on the balance between the ligand field splitting energy (Δ) and the mean spin-pairing energy (P).
High-Spin vs. Low-Spin:
If Δ < P (weak field ligand), electrons will occupy the higher-energy eg orbitals before pairing in the lower-energy t₂g orbitals, resulting in a high-spin state with a maximum number of unpaired electrons.
If Δ > P (strong field ligand), it is energetically more favorable for electrons to pair up in the t₂g orbitals, leading to a low-spin state with fewer unpaired electrons.
Computational methods can predict the ground spin state by calculating the energies of both the high-spin and low-spin configurations. The state with the lower total energy is the predicted ground state. From the number of unpaired electrons (n), the spin-only magnetic moment (μ_so) can be calculated using the formula:
μ_so = √[n(n+2)] Bohr Magnetons (B.M.)
This theoretical value can then be compared to experimental magnetic susceptibility measurements.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Applications in Chemical Research and Advanced Materials
Role as a Building Block in Complex Organic Synthesis
4-(Aminomethyl)picolinic acid is a strategic building block in organic synthesis, providing a rigid pyridine (B92270) scaffold functionalized for further elaboration. The distinct reactivity of its amino and carboxyl groups enables sequential and controlled modifications, facilitating the construction of intricate molecular architectures.
The pyridine ring is a core structure in numerous natural products and pharmaceuticals. dovepress.com 4-(Aminomethyl)picolinic acid serves as an excellent starting point for synthesizing more complex pyridine-based heterocycles. The synthesis of aminopicolinic acid derivatives is a subject of research, as these compounds are candidates for use as ligands with transition metals. umsl.edu The aminomethyl group can be a key intermediate for creating fused ring systems. For instance, related 2-aminomethylpyridine derivatives can react with reagents like triphosgene (B27547) to yield imidazo[1,5-a]pyridine (B1214698) structures. researchgate.net Such cyclization strategies transform the simple picolinic acid framework into more elaborate heterocyclic systems, which are scaffolds for new chemical entities. The synthesis of various picolinic acid derivatives often involves multi-step reactions, starting from materials like picolinic acid N-oxide or other substituted pyridines. umsl.edu
The general strategy involves leveraging the existing functional groups to build new rings onto the pyridine core. The process can be illustrated by considering the synthesis of related heterocyclic systems:
| Starting Material | Reagent(s) | Resulting Heterocycle | Reference |
| 2-Aminomethylpyridine derivatives | Triphosgene, Thiophosgene | Imidazo[1,5-a]pyridine derivatives | researchgate.net |
| 3-Aminopyridine | Glycerol, Iodine | 1,5-Naphthyridine | mdpi.com |
| Picolinic acid esters | Commercially available reagents | 3-Substituted-imidazo[1,5-a]pyridines | researchgate.net |
This table is interactive and provides examples of how pyridine precursors are used to synthesize complex heterocycles.
The term "scaffold" refers to a core molecular structure upon which various functional groups can be attached to create a library of related compounds. The structure of 4-(aminomethyl)picolinic acid, with its defined substitution pattern and functional group handles, is ideal for this purpose. It has been employed as a scaffold in the development of inhibitors for cyclin-dependent kinases (CDKs), where the pyridine ring mimics interactions of more complex molecules. nih.gov Picolinic acid derivatives have been designed with substituents at various positions to interact with specific pockets in target proteins. nih.gov
Furthermore, in peptide chemistry, non-natural amino acids and scaffolds are used to create peptides with enhanced properties. unife.it The rigid structure of a picolinic acid derivative can be incorporated into a peptide backbone or used as a scaffold to attach multiple peptide chains, creating multimeric peptide conjugates. unife.itresearchgate.net This approach is an innovative tool to improve the pharmacokinetic profiles of therapeutic peptides. unife.it The ability to functionalize both the amino and carboxyl ends of 4-(aminomethyl)picolinic acid allows for the systematic construction of diverse and multi-functional molecules for various applications, including medicinal chemistry and materials science. researchgate.net
Development of Chemical Probes and Tags in Chemical Biology Research
Chemical probes are essential tools for studying biological systems, allowing for the identification of protein targets and the investigation of ligand-receptor interactions. nih.gov The structure of 4-(aminomethyl)picolinic acid provides a suitable foundation for the design of such probes.
Photoaffinity labeling (PAL) is a powerful technique that uses a photoreactive probe to covalently bind to its target protein upon photoirradiation. nih.govnih.gov A typical photoaffinity probe consists of three key components: a recognition element, a photoreactive group (e.g., benzophenone (B1666685) or diazirine), and a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry). unimi.it
The synthesis of such probes often involves modifying a core scaffold. mdpi.com 4-(Aminomethyl)picolinic acid is a prime candidate for this role. Its carboxylic acid can be coupled with a molecule containing the photoreactive group, while the aminomethyl group can be modified to include the reporter tag, or vice versa. The synthesis of a clickable, photoreactive amino acid, for example, involved an 11-step process to incorporate both a benzophenone and a terminal alkyne into a single molecule. nih.govnih.gov By using a pre-functionalized building block like 4-(aminomethyl)picolinic acid, the synthesis of complex probes could potentially be streamlined.
Key Components of Photoaffinity Probes:
| Component | Function | Example Moiety |
| Recognition Element | Binds specifically to the target protein | The core scaffold derived from 4-(aminomethyl)picolinic acid |
| Photoreactive Group | Forms a covalent bond with the target upon UV light exposure | Benzophenone, Aryl Azide, Diazirine |
| Reporter Tag | Allows for detection and isolation of the labeled protein | Alkyne, Azide (for Click Chemistry), Biotin |
This interactive table outlines the essential parts of a photoaffinity probe, which can be constructed using a versatile scaffold.
Ligand-based assays are critical for drug discovery and diagnostics. Picolinic acid and its derivatives are widely utilized as chelating ligands for various metal ions. researchgate.net These metal complexes have applications in magnetic resonance imaging (MRI) and radioisotope labeling for therapy and diagnostics (theranostics). researchgate.netresearchgate.net The ability of the picolinate (B1231196) structure to form stable complexes is a key feature. researchgate.netacs.org
In the context of assay development, 4-(aminomethyl)picolinic acid can be incorporated into larger molecules designed to bind to a specific target. For example, in competitive binding assays, a labeled ligand competes with an unlabeled compound for binding to a receptor. nih.gov The aminomethyl and carboxyl groups of the picolinic acid scaffold allow for the attachment of reporter groups (like fluorophores or radioisotopes) and targeting moieties, respectively. This has been demonstrated in the development of radioligands for the prostate-specific membrane antigen (PSMA), where picolinic acid-based chelators are conjugated to a PSMA-binding molecule. researchgate.net Similarly, picolinic acid derivatives are part of mixed ligand systems used for bimodal imaging (e.g., nuclear and fluorescence imaging). nih.gov
Integration into Advanced Materials
The incorporation of well-defined molecular building blocks into polymers and other materials can impart specific functions. The rigid, aromatic nature of the pyridine ring, combined with the reactive functional groups of 4-(aminomethyl)picolinic acid, makes it a candidate for integration into advanced materials. Picolinic acid-metal complexes are noted for their importance in material science. For instance, the synthesis of semi-conducting polymers has been achieved using cross-coupling reactions with naphthyridine units, which are themselves synthesized from pyridine precursors. mdpi.com The functional groups on 4-(aminomethyl)picolinic acid would allow it to be polymerized, for example, through polyamide formation, creating polymers with regularly spaced pyridine units. These units could then be used for metal coordination, catalysis, or to influence the material's electronic properties.
Ligand Components in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their pore size, shape, and chemical environment, are highly tunable and depend on the choice of the metal and organic linker. Amino acids and their derivatives are increasingly being utilized as versatile building blocks for MOFs due to their chirality and functional side chains, which can introduce specific functionalities into the framework. nih.govrsc.org
While the broader class of amino acids has been successfully employed to create flexible and functional MOFs, specific research detailing the use of 4-(aminomethyl)picolinic acid as a primary ligand in the synthesis of MOFs is not extensively documented in publicly available scientific literature. The synthesis of 4-(aminomethyl)picolinic acid has been a subject of study, suggesting its potential as a ligand for creating novel MOF structures with tailored properties. umsl.edu The presence of both a nitrogen atom in the pyridine ring and the nitrogen and oxygen atoms in the aminomethyl and carboxylic acid groups, respectively, offers multiple potential binding sites for metal coordination, a desirable feature for constructing robust and functional MOF architectures.
Coordination Polymers with Defined Architectures
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The final architecture of these polymers is dictated by the coordination geometry of the metal ion and the functionality of the organic linker. Picolinic acid and its derivatives are well-known for their ability to form a wide variety of coordination polymers with diverse dimensionalities and properties. nih.govrsc.org
The structure of 4-(aminomethyl)picolinic acid, with its aminomethyl substituent, provides a flexible spacer and an additional coordination site compared to picolinic acid. This structural feature could enable the formation of coordination polymers with unique topologies and functionalities. Research into coordination polymers often involves the use of mixed-ligand systems to create more complex structures. mdpi.com While the synthesis of 4-(aminomethyl)picolinic acid has been explored, detailed studies on its specific use in forming coordination polymers with defined architectures are limited. umsl.edu The principles of crystal engineering suggest that the combination of the rigid pyridine core and the flexible aminomethyl arm in this ligand could lead to the rational design of novel coordination networks.
Luminescent Properties of Metal Complexes Containing 4-(Aminomethyl)picolinic Acid-Derived Ligands
The development of luminescent metal complexes is a vibrant area of research due to their potential applications in sensing, bioimaging, and light-emitting devices. nih.gov The luminescence of these complexes often arises from energy transfer from the organic ligand to the metal center, a process known as the "antenna effect." core.ac.uk Picolinic acid and related ligands are frequently used in the design of luminescent metal complexes, particularly with lanthanide and transition metal ions. core.ac.ukrsc.org
Metal complexes containing picolinic acid derivatives can exhibit strong luminescence, and their photophysical properties can be tuned by modifying the substituents on the picolinic acid scaffold. ucla.edu While the specific luminescent properties of metal complexes derived from 4-(aminomethyl)picolinic acid are not widely reported, the foundational knowledge of related systems suggests that its complexes could also display interesting photoluminescent behavior. The synthesis of various aminopicolinic acid derivatives for use as ligands with transition metals has been noted for their potential in luminescent materials. umsl.edu
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
While synthetic routes to picolinic acid derivatives have been established, a key area for future research lies in the development of more efficient, sustainable, and economically viable synthetic pathways. umsl.edu Current methods can involve multiple steps and sometimes face obstacles, such as the difficult reduction of certain functional groups. umsl.edu
Future efforts are expected to focus on:
Green Chemistry Approaches: Utilizing environmentally benign solvents, reducing the number of synthetic steps, and employing catalytic methods to minimize waste and energy consumption are paramount. researchgate.net The development of processes that use sustainable raw materials, such as biomass-derived levulinic acid for other amino acids, serves as a model for future work in this area. nih.gov
Novel Catalytic Systems: The use of innovative catalysts, such as nanoporous heterogeneous catalysts like metal-organic frameworks (MOFs), could offer pathways to synthesize picolinic acid derivatives at ambient temperatures, increasing efficiency and reducing the environmental impact. rsc.org
Multi-component Reactions: Designing one-pot, multi-component reactions can significantly improve synthetic efficiency by combining several steps, thereby saving time, resources, and reducing the generation of by-products. rsc.org
Challenges in the synthesis of 4-(Aminomethyl)picolinic acid have been noted, particularly concerning the reduction of nitrile groups in precursors. umsl.edu Overcoming such synthetic hurdles is a critical step toward making this compound and its derivatives more accessible for widespread research and application.
Investigation of Advanced Derivatization for Enhanced Functionality
The functional groups of 4-(Aminomethyl)picolinic acid—the carboxylic acid, the aminomethyl group, and the pyridine (B92270) ring—provide ample opportunities for chemical modification to tailor its properties for specific applications.
Future derivatization strategies could explore:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure and analysis of the resulting changes in biological activity or material properties can guide the design of new compounds with enhanced efficacy. Such studies have been crucial in the development of picolinic acid-based herbicides, where modifications led to improved activity. nih.govnih.gov
Bio-conjugation: The aminomethyl and carboxylic acid groups are ideal handles for conjugation to biomolecules, such as peptides or antibodies, to create targeted therapeutic or diagnostic agents. researchgate.net
Polymer Functionalization: Incorporating the 4-(Aminomethyl)picolinic acid moiety into polymer chains can create functional materials with unique properties, such as metal-chelating abilities or specific catalytic activities. mdpi.com The Kabachnik-Fields reaction is an example of a method used to create functional polymers with metal-chelating properties. mdpi.com
Enhanced Analytical Detection: Derivatization with reagents like picolinic acid itself has been shown to improve the sensitivity of detection in techniques like liquid chromatography-mass spectrometry (LC-MS), a strategy that could be adapted for analytes containing the 4-(Aminomethyl)picolinic acid scaffold. nih.gov
The table below illustrates potential derivatization sites and their expected impact on functionality.
| Derivatization Site | Reagent/Method | Potential Enhanced Functionality |
| Carboxylic Acid | Amidation, Esterification | Improved cell permeability, Prodrug formation |
| Aminomethyl Group | Acylation, Alkylation | Modified biological activity, Attachment point for probes |
| Pyridine Ring | Substitution Reactions | Altered electronic properties, Fine-tuning of metal coordination |
Expansion of Coordination Chemistry to Diverse Metal Ions and Redox States
Picolinic acid and its derivatives are well-known for their ability to form stable complexes with a wide range of metal ions, a property conferred by the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group acting as a bidentate chelating ligand. researchgate.netresearchgate.net The aminomethyl group in 4-(Aminomethyl)picolinic acid adds another potential coordination site, making it a potentially tridentate ligand.
Future research in this area should focus on:
Complexation with Diverse Metals: While the coordination of picolinic acid derivatives with first-row transition metals like Fe, Co, Ni, Cu, and Zn is known, there is an opportunity to explore complexation with a broader range of metal ions, including lanthanides, actinides, and precious metals. nih.govnih.gov The properties of the resulting complexes could be valuable in areas like medical imaging and catalysis.
Variable Redox States: Investigating the ability of 4-(Aminomethyl)picolinic acid to stabilize different oxidation states of coordinated metal ions is a crucial area of study. This can lead to the development of new redox-active materials and catalysts.
Structural Diversity: The coordination of picolinic acid derivatives can result in a variety of structures, from simple mononuclear complexes to complex coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com The specific coordination geometry (e.g., octahedral, tetrahedral, square-pyramidal) is influenced by the metal ion and other ligands present. nih.govfrontiersin.org
The table below summarizes known coordination behaviors of related picoline/picolinic acid ligands with various metal ions.
| Metal Ion | Coordination Geometry | Resulting Structure |
| Fe(II), Co(II), Ni(II), Cd(II) | Octahedral (N4O2) | Polymeric Chains |
| Cu(II) | Square-Pyramidal (N3O2) | Dimeric |
| Zn(II) | Tetrahedral (N2O2) or Trigonal Bipyramidal (N3O2) | Polymeric Chains |
Deeper Insight into Structure-Property Relationships through Computational Studies
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like 4-(Aminomethyl)picolinic acid, thereby guiding experimental work.
Emerging opportunities in this domain include:
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, conformational flexibility, and reactivity of the molecule and its metal complexes. researchgate.net This can help in understanding the specific sites of interaction for biological targets or in catalytic reactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural features of 4-(Aminomethyl)picolinic acid derivatives with their observed biological or chemical activity. nih.govnih.gov This approach can accelerate the discovery of new compounds with desired properties by predicting the activity of yet-to-be-synthesized molecules. nih.gov
Molecular Docking: For applications in drug discovery, molecular docking simulations can predict the binding affinity and orientation of 4-(Aminomethyl)picolinic acid derivatives within the active site of a target protein, such as an enzyme or receptor. nih.govpensoft.net
Solid-State Behavior Analysis: Computational tools like Hirshfeld surface analysis can clarify intermolecular interactions, providing a better understanding of the crystal packing and solid-state properties of these compounds. researchgate.net
Development of New Research Tools and Functional Materials Based on the Compound's Unique Architecture
The versatile structure of 4-(Aminomethyl)picolinic acid makes it an attractive building block for the creation of novel functional materials and research tools. functmaterials.org.uamdpi.com
Future directions for development include:
Metal-Organic Frameworks (MOFs): The ability to coordinate with metal ions makes this compound a candidate as an organic linker for the synthesis of new MOFs. researchgate.net These materials could have applications in gas storage, separation, and catalysis, with properties that can be tuned by modifying the organic linker or the metal node. researchgate.net
Functional Polymers: As previously mentioned, incorporating the compound into polymer backbones or as pendant groups can yield materials with advanced functionalities, such as ion-exchange resins, flame retardants, or materials for biomedical applications. mdpi.commdpi.com
Sensors and Probes: By attaching chromophores or fluorophores, derivatives of 4-(Aminomethyl)picolinic acid could be developed as selective chemosensors for specific metal ions or other analytes.
Biologically Active Agents: Picolinic acid derivatives have shown a range of biological activities, including herbicidal and anticancer properties. nih.govpensoft.netmdpi.com The unique substitution pattern of 4-(Aminomethyl)picolinic acid provides a novel scaffold for the discovery of new therapeutic agents.
Q & A
Q. What are the standard synthetic routes for 4-(Aminomethyl)picolinic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : Common synthetic routes involve functionalizing the pyridine ring via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the aminomethyl group. Optimization includes varying catalysts (e.g., PdCl₂ adducts), temperature (80–120°C), and stoichiometric ratios of reagents. Reaction monitoring via TLC or HPLC is critical to identify intermediates. Post-synthesis, recrystallization in ethanol/water mixtures improves purity .
Q. Which spectroscopic techniques are most effective for characterizing 4-(Aminomethyl)picolinic acid, and how should data be interpreted?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm proton environments and carbon backbone. For example, the aminomethyl proton signal appears at δ 3.8–4.2 ppm, while pyridine ring protons resonate at δ 7.5–8.5 ppm.
- FT-IR : The carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) validate functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 168.07 for C₇H₈N₂O₂).
Cross-reference with computational models (e.g., Gaussian) enhances structural validation .
Q. How to validate the purity of synthesized 4-(Aminomethyl)picolinic acid using chromatographic methods?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). A single peak at 254 nm indicates purity >95%. Confirm via melting point analysis (expected range: 290–295°C) and elemental analysis (%C, %H, %N within ±0.3% of theoretical values). Purity certificates (COA) from suppliers should align with in-house data .
Advanced Research Questions
Q. How can computational methods like molecular docking be applied to study the interaction of 4-(Aminomethyl)picolinic acid with biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Parameterize the ligand with GAFF force fields and assign charges via AM1-BCC.
- Molecular Dynamics (MD) : Run simulations in AMBER (≥100 ns) to assess stability of binding poses. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>50%) to validate interactions.
- Example : Studies on similar compounds (e.g., 4-(Aminomethyl)benzoic acid) show binding to Zinc Finger Proteins via MD-validated hydrophobic interactions .
Q. What strategies are recommended for resolving discrepancies in reported bioactivity data of 4-(Aminomethyl)picolinic acid derivatives?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets. For IC₅₀ variability, check assay conditions (pH, temperature, cell line).
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and normalize using Z-scores.
- Case Study : Discrepancies in antibacterial activity of picolinic acid derivatives were resolved by standardizing MIC testing protocols across labs .
Q. How do structural modifications at the aminomethyl group influence the chelating properties and metal complexation behavior of picolinic acid derivatives?
- Methodological Answer :
- Chelation Studies : Titrate 4-(Aminomethyl)picolinic acid with metal ions (e.g., Zn²⁺, Cu²⁺) in buffered solutions (pH 6–7). Monitor via UV-Vis (ligand-to-metal charge transfer bands) or potentiometry.
- Structural Impact : Electron-donating groups (e.g., -NH₂) enhance stability constants (log K) by 1–2 orders of magnitude compared to unsubstituted analogs. X-ray crystallography of metal complexes reveals octahedral coordination geometries .
Q. In kinetic studies of 4-(Aminomethyl)picolinic acid derivatives, how should researchers account for solvent effects and pH dependencies?
- Methodological Answer :
- Solvent Effects : Compare reaction rates in polar aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents. Use Kamlet-Taft parameters to quantify solvent polarity’s impact.
- pH Dependence : Conduct pseudo-first-order kinetics at buffered pH (2–10). For hydrolysis studies, plot kobs vs. [H⁺] to identify acid/base catalysis.
- Example : Fluorinated derivatives showed 3x faster hydrolysis in acidic media due to protonation of the pyridine nitrogen .
Q. What are the best practices for reproducing literature-reported synthetic procedures of 4-(Aminomethyl)picolinic acid when encountering inconsistent yields?
- Methodological Answer :
- Troubleshooting Checklist :
Verify reagent purity (≥98%) via COA.
Calibrate temperature controls (e.g., oil bath vs. heating mantle).
Optimize inert atmosphere (N₂/Ar flow rate >10 mL/min).
- Case Study : Reproducing a Pd-catalyzed coupling required adjusting catalyst loading from 5 mol% to 7 mol% to achieve reported 75% yield .
Q. How can researchers employ structure-activity relationship (SAR) models to predict the bioactivity of novel 4-(Aminomethyl)picolinic acid analogs?
- Methodological Answer :
- QSAR Modeling : Use MOE or Schrödinger QSAR module. Train models on datasets (n ≥ 50) with descriptors like logP, H-bond donors, and topological polar surface area. Validate via leave-one-out cross-validation (R² > 0.6).
- Case Study : A SAR model for antifungal activity predicted that chloro-substituted analogs would show 10x higher potency, later confirmed experimentally .
Q. What are the critical parameters to consider when designing stability studies for 4-(Aminomethyl)picolinic acid under various storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via HPLC (area% of main peak ≥95%).
- Light Sensitivity : Expose to UV (320–400 nm) for 48h; protect with amber vials if decomposition >5%.
- Recommendation : Lyophilized samples stored at -80°C showed <1% degradation over 12 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
